molecular formula C11H12N2O2 B13211237 5-[(Pent-3-yn-1-yl)amino]pyridine-2-carboxylic acid

5-[(Pent-3-yn-1-yl)amino]pyridine-2-carboxylic acid

Cat. No.: B13211237
M. Wt: 204.22 g/mol
InChI Key: PCTMPURIZVMBGG-UHFFFAOYSA-N
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Description

5-[(Pent-3-yn-1-yl)amino]pyridine-2-carboxylic acid is an organic compound with a unique structure that includes a pyridine ring substituted with a carboxylic acid group at the 2-position and an amino group linked to a pent-3-yn-1-yl chain at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Pent-3-yn-1-yl)amino]pyridine-2-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with pyridine-2-carboxylic acid and pent-3-yn-1-amine.

    Reaction Conditions: The amino group of pent-3-yn-1-amine is introduced to the pyridine ring through a nucleophilic substitution reaction. This reaction is often carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5-[(Pent-3-yn-1-yl)amino]pyridine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

5-[(Pent-3-yn-1-yl)amino]pyridine-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific properties, such as catalysts or sensors.

Mechanism of Action

The mechanism of action of 5-[(Pent-3-yn-1-yl)amino]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Picolinic Acid: A derivative of pyridine with a carboxylic acid group at the 2-position.

    Nicotinic Acid:

    Isonicotinic Acid: With a carboxylic acid group at the 4-position.

Uniqueness

5-[(Pent-3-yn-1-yl)amino]pyridine-2-carboxylic acid is unique due to the presence of the pent-3-yn-1-yl chain linked to the amino group, which imparts distinct chemical and biological properties compared to its analogs. This structural feature allows for specific interactions and reactivity that are not observed in the simpler pyridine carboxylic acids.

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

5-(pent-3-ynylamino)pyridine-2-carboxylic acid

InChI

InChI=1S/C11H12N2O2/c1-2-3-4-7-12-9-5-6-10(11(14)15)13-8-9/h5-6,8,12H,4,7H2,1H3,(H,14,15)

InChI Key

PCTMPURIZVMBGG-UHFFFAOYSA-N

Canonical SMILES

CC#CCCNC1=CN=C(C=C1)C(=O)O

Origin of Product

United States

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